molecular formula C19H18ClN3O4 B2373030 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 954705-20-5

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No. B2373030
CAS RN: 954705-20-5
M. Wt: 387.82
InChI Key: GYXCVRHQHDCDCZ-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Synthesis and Pharmacological Potential

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide and related compounds have been explored for their potential in various pharmacological and chemical research applications. The synthesis techniques and biological evaluations of these compounds contribute significantly to understanding their potential uses in medicinal chemistry and drug discovery.

  • Synthesis Techniques : The compound's synthesis involves novel approaches utilizing alpha-nitro ketone intermediates as both electrophiles and nucleophiles, leading to the formation of structurally complex molecules. These synthesis methods provide valuable insights into the chemical properties and reactivity of nitrobenzamide derivatives, which are crucial for developing new pharmacological agents (Zhang, Tomizawa, & Casida, 2004).

  • Antimycobacterial Activity : Nitrobenzamide derivatives have shown considerable in vitro antitubercular activity, highlighting their potential as antimycobacterial agents. The study of these compounds' structure-activity relationships can lead to the development of new therapeutics for treating tuberculosis (Wang et al., 2019).

  • Anticancer and Antimicrobial Agents : The chemical versatility of nitrobenzamide derivatives allows for their exploration as candidates for anticancer and antimicrobial therapies. The synthesis and molecular docking studies of new compounds have revealed promising results against cancer cell lines and pathogenic strains, suggesting their potential application in cancer treatment and infection control (Katariya, Vennapu, & Shah, 2021).

  • Chemical Properties and Reactions : Understanding the chemical properties and reactions of nitrobenzamide derivatives is crucial for their application in synthetic chemistry and material science. Studies focusing on the reductive chemistry and electrophysiological effects of these compounds provide valuable information on their reactivity and potential uses in developing new materials and pharmaceuticals (Palmer et al., 1995).

Mechanism of Action

The mode of action of such compounds often involves binding to their targets, leading to changes in the targets’ functions. This can result in alterations in various biochemical pathways, leading to different downstream effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, lipophilicity, and molecular size can influence its ADME properties .

The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways it affects. These effects can range from changes in gene expression and cellular signaling to alterations in cell growth and survival .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s stability or its ability to interact with its targets .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-2-3-14(9-17(12)23(26)27)19(25)21-10-13-8-18(24)22(11-13)16-6-4-15(20)5-7-16/h2-7,9,13H,8,10-11H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXCVRHQHDCDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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